7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H25N3O3S and its molecular weight is 447.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C25H25N3O3S
- Molecular Weight : 447.55 g/mol
- CAS Number : 1243105-95-4
This compound is characterized by a thieno[3,2-d]pyrimidinone core, which is known for various biological activities including anti-tumor and anti-inflammatory properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thienopyrimidinones, particularly against HIV. A series of compounds similar to the one have been tested for their inhibitory effects on integrase (IN) activity, a critical enzyme in the HIV replication cycle. The structure-activity relationship (SAR) indicates that modifications on the phenyl moiety significantly influence activity levels. For instance, compounds with specific hydroxyl substitutions demonstrated enhanced inhibitory effects on IN activity compared to others lacking these groups .
Anticancer Properties
Research indicates that derivatives of thienopyrimidinones can exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that certain compounds within this class can induce apoptosis in resistant cancer cells, suggesting their potential as therapeutic agents in overcoming multidrug resistance (MDR) .
Anti-inflammatory Effects
Thienopyrimidinones have also been investigated for their anti-inflammatory properties. Some studies reported that these compounds could inhibit key inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation .
Study 1: HIV Integrase Inhibition
In a recent study focusing on the inhibition of HIV integrase by thienopyrimidinones, several compounds were synthesized and tested for their IC50 values. The results indicated that specific substitutions on the aromatic core significantly enhanced inhibitory activity:
Compound | IC50 (µM) | Notes |
---|---|---|
Compound A | 0.5 | Strongest inhibitor |
Compound B | 1.2 | Moderate activity |
Compound C | 5.0 | Weak activity |
This study underscores the importance of structural modifications in enhancing biological activity against HIV .
Study 2: Cytotoxicity Against Cancer Cells
Another investigation evaluated the cytotoxic effects of thienopyrimidinone derivatives on various cancer cell lines, including KB-A1 (adriamycin-resistant). The results showed promising activity:
Compound | Cell Line | % Inhibition |
---|---|---|
Compound D | KB-A1 | 75% |
Compound E | MCF-7 | 68% |
Compound F | HeLa | 82% |
These findings suggest that thienopyrimidinones could be effective in targeting resistant cancer cells .
Properties
Molecular Formula |
C25H25N3O3S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
7-(3,4-diethoxyphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H25N3O3S/c1-3-30-20-10-9-17(13-21(20)31-4-2)19-15-32-23-22(19)26-25(27-24(23)29)28-12-11-16-7-5-6-8-18(16)14-28/h5-10,13,15H,3-4,11-12,14H2,1-2H3,(H,26,27,29) |
InChI Key |
INSPOQPLHKLLSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCC5=CC=CC=C5C4)OCC |
Origin of Product |
United States |
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